Methyl 5-methyl-6-phenoxynicotinate
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Overview
Description
Methyl 5-methyl-6-phenoxynicotinate is an organic compound belonging to the class of nicotinates It is characterized by a nicotinic acid ester structure, where a methyl group is attached to the 5th position and a phenoxy group is attached to the 6th position of the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-6-phenoxynicotinate typically involves the esterification of 5-methyl-6-phenoxynicotinic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction conditions may include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-6-phenoxynicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: 5-methyl-6-phenoxynicotinic acid
Reduction: 5-methyl-6-phenoxynicotinyl alcohol
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-methyl-6-phenoxynicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-6-phenoxynicotinate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used for similar applications.
Ethyl nicotinate: An ethyl ester of nicotinic acid with comparable properties.
Phenyl nicotinate: A phenyl ester of nicotinic acid with distinct chemical behavior.
Uniqueness
Methyl 5-methyl-6-phenoxynicotinate is unique due to the presence of both a methyl group and a phenoxy group on the nicotinic acid ring. This structural feature imparts specific chemical and biological properties that differentiate it from other nicotinates. Its unique structure allows for targeted applications in various fields, making it a valuable compound for research and development.
Biological Activity
Methyl 5-methyl-6-phenoxynicotinate is a compound of significant interest in pharmacological and biochemical research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of this compound
This compound is a derivative of nicotinic acid that exhibits various biological activities. Its structure allows it to interact with multiple biological targets, making it a candidate for further research in treating conditions such as cardiovascular diseases (CVD) and inflammation.
The biological activity of this compound is primarily attributed to its ability to modulate vascular functions and inflammatory responses. Key mechanisms include:
- Vasodilation : Similar to other nicotinic acid derivatives, this compound may promote vasodilation through the release of prostaglandins. This mechanism enhances local blood flow and could be beneficial in treating muscle and joint pain .
- Anti-inflammatory Effects : The compound has been shown to inhibit the expression of inflammatory markers such as VCAM-1 and MCP-1, which are involved in the pathogenesis of atherosclerosis and other inflammatory conditions .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key pharmacokinetic properties include:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cardiovascular Disease Targeting : Research has demonstrated that derivatives like this compound can target multiple proteins involved in CVD, including MAPK and TNF-α, suggesting potential for therapeutic applications in cardiovascular health .
- Antioxidant Properties : A study evaluated the antioxidant activity of phenolic compounds derived from related structures, indicating that similar compounds may possess protective effects against oxidative stress, which is relevant for cancer prevention .
- In Vitro Studies : In vitro analyses have shown that this compound can inhibit cell proliferation in cancer models, specifically targeting MCF-7 breast cancer cells and HeLa cervical cancer cells .
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
methyl 5-methyl-6-phenoxypyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-10-8-11(14(16)17-2)9-15-13(10)18-12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChI Key |
YLEZYYUJIJIWOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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